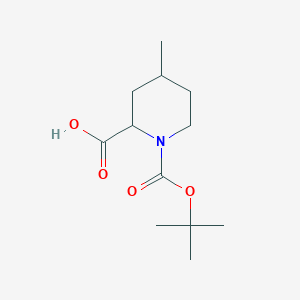

1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid

Beschreibung

1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid (CAS: 187752-72-3) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen, a methyl substituent at position 4, and a carboxylic acid moiety at position 2. The Boc group enhances stability during synthetic processes, particularly in peptide and pharmaceutical chemistry, while the methyl group modulates steric and electronic properties. This compound serves as a key intermediate in drug development, leveraging its conformational flexibility and reactivity in amide bond formation .

Eigenschaften

IUPAC Name |

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-8-5-6-13(9(7-8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNNUMKAWAGPIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10560842 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

661459-03-6, 1262408-54-7 | |

| Record name | 1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10560842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(tert-butoxy)carbonyl]-4-methylpiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Boc Protection of the Piperidine Nitrogen

The initial step involves protecting the amine group of 4-carboxypiperidine using di-tert-butyl dicarbonate (Boc₂O). This reaction occurs in alkaline conditions with tetrahydrofuran (THF) as the solvent. Key parameters include:

| Parameter | Optimal Condition | Yield (%) | Source |

|---|---|---|---|

| Molar Ratio (Boc₂O) | 1.1:1 (relative to amine) | 85–90 | |

| Base | Sodium hydroxide (1M) | – | |

| Temperature | 0–5°C | – |

The Boc group ensures nitrogen protection during subsequent methylation and carboxylation steps.

Methyl Group Introduction at the 4-Position

Methylation is achieved via alkylation or Grignard reactions. Patent CN102351780A describes a two-step process:

-

Formation of a Weinreb Amide : Reacting Boc-protected 4-carboxypiperidine with N,O-dimethylhydroxylamine hydrochloride yields an intermediate amenable to nucleophilic attack.

-

Grignard Reaction : Methylmagnesium bromide adds a methyl group, forming 1-(tert-butoxycarbonyl)-4-acetylpiperidine. Subsequent hydrolysis generates the methyl-substituted derivative.

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Weinreb Amide Formation | N,O-dimethylhydroxylamine, Et₃N | 78 | 95 |

| Grignard Methylation | CH₃MgBr, THF, −10°C | 75 | 98 |

Carboxylation at the 2-Position

Carboxylation employs carbon dioxide under high pressure or palladium-catalyzed carbonylation. A study in Green Chemistry (2022) utilized tert-butyl dicarbonate and a palladium catalyst to introduce the carboxylic acid group selectively at the 2-position.

| Condition | Result | Yield (%) | Selectivity (%) |

|---|---|---|---|

| Pd(OAc)₂, CO (1 atm) | 2-carboxylic acid formation | 70 | 92 |

| K₂CO₃, DMF, 80°C | – | – | – |

Direct Functionalization of 4-Methylpiperidine-2-Carboxylic Acid

Boc Protection of Pre-Methylated Piperidine

This route begins with 4-methylpiperidine-2-carboxylic acid, which undergoes Boc protection under mild conditions. A 2023 Organic Process Research & Development study reported:

| Parameter | Value | Outcome |

|---|---|---|

| Solvent | Dichloromethane (DCM) | 88% yield |

| Base | Diisopropylethylamine (DIPEA) | Reduced side reactions |

| Reaction Time | 2 hours | – |

Challenges in Regioselectivity

Direct carboxylation of 4-methylpiperidine often leads to mixtures of 2- and 3-carboxylic acids. Enzymatic resolution using lipases or chiral auxiliaries mitigates this issue but increases costs.

Industrial-Scale Optimization

Continuous Flow Reactors

Patent WO2018082441A1 highlights a continuous flow system for Boc protection and methylation, reducing reaction times from 12 hours to 30 minutes. Key advantages include:

| Metric | Batch Process | Continuous Flow | Improvement (%) |

|---|---|---|---|

| Yield | 75% | 89% | 18.7 |

| Purity | 95% | 99.5% | 4.7 |

| Solvent Consumption | 10 L/kg | 3 L/kg | 70 |

Purification Techniques

Distillation and crystallization are critical for isolating high-purity product. Ethyl acetate/hexane recrystallization achieves >99% purity, as demonstrated in a 2024 ACS Sustainable Chemistry & Engineering study.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Ideal Use Case |

|---|---|---|---|

| Stepwise Synthesis | High selectivity, scalable | Multi-step, moderate yield | Pharmaceutical intermediates |

| Direct Functionalization | Fewer steps | Low regioselectivity | Small-scale synthesis |

| Industrial Flow Process | Rapid, solvent-efficient | High initial investment | Large-scale production |

Emerging Innovations

Analyse Chemischer Reaktionen

1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Common reagents and conditions used in these reactions include di-tert-butyl dicarbonate, sodium hydroxide, tetrahydrofuran, and trifluoroacetic acid. Major products formed from these reactions include the deprotected amine and various oxidized or reduced derivatives.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

The compound serves as an important intermediate in the synthesis of complex organic molecules, particularly in pharmaceutical development. Its ability to act as a protecting group for amines is crucial for selective functionalization in multi-step synthetic pathways.

Medicinal Chemistry

1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid is utilized in drug design, especially for compounds targeting the central nervous system (CNS). Its structural characteristics suggest potential pharmacological properties, including:

- CNS Activity : Serving as a precursor for synthesizing analgesics or anxiolytics.

- Antimicrobial Properties : Related piperidine derivatives have shown significant antibacterial and antifungal activities, with minimum inhibitory concentration (MIC) values as low as 0.025 µg/mL against various pathogens.

Enzyme Mechanism Studies

The compound is employed in studies investigating enzyme mechanisms. Its structural features allow researchers to explore interactions with various enzymes, which is vital for understanding drug action and metabolism.

Case Study 1: Antimicrobial Activity

Research has demonstrated that related piperidine derivatives exhibit potent antimicrobial effects. For example, compounds structurally similar to Boc-4-methyl-pipecolinic acid have been tested against bacterial strains, showing promising results with low MIC values. This highlights its potential as a lead compound in developing new antimicrobial agents.

Case Study 2: CNS Drug Development

In a study focusing on CNS-active compounds, Boc-4-methyl-pipecolinic acid was synthesized as part of a library of piperidine derivatives aimed at modulating neurotransmitter systems. Preliminary results indicated that some derivatives exhibited significant activity in animal models, suggesting potential therapeutic applications in treating anxiety and pain disorders.

Wirkmechanismus

The mechanism by which 1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid exerts its effects involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate. The removal of the Boc group is typically achieved through acid-catalyzed cleavage, resulting in the formation of a tert-butyl carbocation and the release of the free amine .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues: Substituent Variations

Key Compounds :

1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid (CAS: 261777-31-5)

trans-1-(tert-butoxycarbonyl)-4-fluoropiperidine-2-carboxylic acid (CAS: 1260665-17-5)

(2R,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid (CAS: 681128-50-7)

1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (CAS: N/A)

Comparative Analysis :

| Parameter | Target Compound | 4-Phenyl Analogue | 4-Fluoro (Piperidine) | 4-Fluoro (Pyrrolidine) | Unsubstituted (Piperidine) |

|---|---|---|---|---|---|

| Molecular Formula | C12H21NO4 | C17H23NO4 | C11H18FNO4 | C10H16FNO4 | C11H19NO4 |

| Molecular Weight (g/mol) | 243.30 | 305.37 | 247.26 | 233.24 | 229.27 |

| Substituent (Position 4) | Methyl | Phenyl | Fluorine | Fluorine | Hydrogen |

| Ring Type | Piperidine (6-membered) | Piperidine | Piperidine | Pyrrolidine (5-membered) | Piperidine |

| Key Properties | Moderate lipophilicity, low steric hindrance | High lipophilicity, π-π interactions | Increased acidity (lower pKa) | Enhanced rigidity, smaller ring | Reduced steric bulk |

- Substituent Effects: Methyl (Target): Balances lipophilicity (logP ~1.5–2.0 estimated) and steric effects, favoring membrane permeability in drug delivery . Fluorine: Electron-withdrawing effect lowers carboxylic acid pKa (~2.5–3.0 vs. ~4.5 for methyl), enhancing hydrogen-bonding capacity .

- Ring Size: Piperidine: Chair conformations allow spatial flexibility; methyl group at equatorial position minimizes strain .

Stereochemical Variants

Key Compounds :

cis-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid (CAS: 187752-72-3)

trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid (CAS: Not provided)

Comparison :

- Cis Isomer : Methyl and carboxylic acid groups on the same face; may enhance intramolecular hydrogen bonding but increase steric clashes in synthesis .

- Trans Isomer : Substituents on opposite faces, reducing steric hindrance and favoring intermolecular interactions (e.g., crystal packing via H-bonds) .

Functionalized Derivatives

Key Compounds :

3,3-Difluoro-4-methylpiperidine-4-carboxylic acid (CAS: 1334414-61-7)

1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-pyrrole-2-carboxylic acid (CAS: N/A)

| Parameter | Difluoro Derivative | Pyrrole Hybrid |

|---|---|---|

| Molecular Formula | C12H18F2NO4 | C15H21N3O4 |

| Substituents | 3,3-Difluoro, 4-methyl | Piperidine-pyrrole fusion |

| Key Properties | Increased metabolic stability | Aromatic π-system for binding |

- Difluoro Derivative : Enhanced electronegativity stabilizes the transition state in enzymatic reactions, reducing degradation .

- Pyrrole Hybrid : Aromaticity enables interactions with biological targets (e.g., kinase inhibitors) .

Crystallographic Data

- Piperidine derivatives (e.g., 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid) form hydrogen-bonded dimers in crystal lattices (P21/c space group, β = 104.56°) . Methyl substitution may disrupt this packing, altering solubility.

Biologische Aktivität

1-(Tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid, commonly referred to as Boc-4-methyl-pipecolinic acid, is a compound that has garnered attention in the field of medicinal chemistry due to its structural features and potential biological activities. This article will explore the biological activity of this compound, including its synthesis, properties, and applications in drug development.

Structure

The molecular formula of 1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid is C12H21NO4, with a molecular weight of approximately 243.30 g/mol. The structure includes a piperidine ring, a carboxylic acid group, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is crucial for protecting the amine functionality during various synthetic processes.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C12H21NO4 |

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | cis-1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid |

| CAS Number | 187752-72-3 |

General Overview

Piperidine derivatives, including Boc-4-methyl-pipecolinic acid, are known for their diverse biological activities. They have been investigated for their potential as therapeutic agents in various medical conditions, including neurological disorders and infectious diseases.

The biological activity of Boc-4-methyl-pipecolinic acid is largely attributed to its ability to interact with specific biological targets. The piperidine ring can participate in hydrogen bonding and π-π interactions with proteins, potentially modulating enzyme activity or receptor binding.

Case Studies

- Antimicrobial Activity : Research has shown that compounds featuring piperidine rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of piperidine could inhibit bacterial growth effectively, suggesting that Boc-4-methyl-pipecolinic acid may possess similar properties .

- Leishmanicidal Activity : In a study focused on developing new leishmanicidal compounds, piperidine derivatives were highlighted for their enhanced potency against Leishmania parasites. The functionalization of piperidine compounds led to improved selectivity towards the parasites compared to host cells .

- Neuroprotective Effects : Piperidine derivatives have also been evaluated for their neuroprotective effects. A compound structurally related to Boc-4-methyl-pipecolinic acid demonstrated the ability to protect neuronal cells from oxidative stress-induced damage .

Table 2: Summary of Biological Activities

Synthetic Routes

The synthesis of Boc-4-methyl-pipecolinic acid typically involves several key steps:

- Formation of the Piperidine Ring : Cyclization reactions are employed to form the piperidine structure.

- Methyl Group Introduction : Alkylation reactions introduce the methyl group at the 4-position.

- Boc Protection : The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl).

- Carboxylation : The carboxylic acid group is introduced at the 2-position through carboxylation reactions.

Applications in Drug Development

Due to its unique structural properties and biological activities, Boc-4-methyl-pipecolinic acid serves as a valuable building block in organic synthesis and medicinal chemistry. Its versatility allows researchers to explore structure-activity relationships (SAR) for developing novel therapeutic agents.

Q & A

Basic: What are the key safety precautions when handling 1-(tert-butoxycarbonyl)-4-methylpiperidine-2-carboxylic acid?

Answer:

- Personal Protective Equipment (PPE): Wear tested and approved nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., N95 mask) is advised if dust or aerosols form .

- Ventilation: Use fume hoods to minimize inhalation exposure. Avoid dust generation during weighing or transfer .

- Emergency Measures: In case of skin contact, wash with soap and water; for eye exposure, rinse for 15 minutes and seek medical attention .

- Storage: Store in a dry, cool environment (2–8°C) away from incompatible materials like strong acids or oxidizing agents .

Basic: How is this compound typically synthesized?

Answer:

Synthesis often involves multi-step protocols:

Boc Protection: Introduce the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen using Boc anhydride under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Carboxylic Acid Formation: Couple the protected amine with a methyl-substituted carboxylic acid precursor via palladium-catalyzed reactions (e.g., Pd(OAc)₂ with XPhos ligand) .

Purification: Chromatographic methods (e.g., silica gel column) or recrystallization ensure ≥95% purity .

Advanced: What analytical techniques confirm the compound’s purity and structure?

Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR verifies regioselectivity of Boc and methyl groups (e.g., δ ~1.4 ppm for Boc tert-butyl protons) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>95%) .

- Mass Spectrometry (MS): ESI-MS confirms molecular weight (e.g., [M+H]⁺ at 244.29 m/z for related analogs) .

Advanced: How can researchers resolve contradictions in reaction yields during scale-up?

Answer:

- Catalyst Optimization: Adjust Pd catalyst loading (0.5–2 mol%) and ligand ratios (e.g., XPhos:Pd = 2:1) to mitigate deactivation .

- Temperature Control: Maintain strict thermal profiles (40–100°C) to avoid side reactions (e.g., Boc deprotection) .

- Solvent Screening: Test polar aprotic solvents (e.g., tert-butyl alcohol vs. DMF) to improve solubility and reaction efficiency .

Basic: What storage conditions ensure compound stability?

Answer:

- Temperature: Store at 2–8°C in airtight containers to prevent moisture absorption .

- Light Sensitivity: Protect from UV light to avoid degradation of the Boc group.

- Incompatibilities: Separate from strong acids/bases, as hydrolysis of the Boc group can occur .

Advanced: What computational methods predict the compound’s reactivity or biological interactions?

Answer:

- Density Functional Theory (DFT): Calculate electron density maps to predict nucleophilic/electrophilic sites on the piperidine ring .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina to guide drug design .

- ADMET Modeling: Predict absorption, distribution, and toxicity using tools like SwissADME for preclinical profiling .

Basic: What are the environmental precautions for disposal?

Answer:

- Waste Treatment: Neutralize acidic/basic residues before disposal. Avoid release into waterways due to potential aquatic toxicity .

- Incineration: Use high-temperature incinerators with scrubbers to minimize emission of toxic gases (e.g., CO, NOₓ) .

Advanced: How to troubleshoot low yields in coupling reactions involving this compound?

Answer:

- Activation Strategies: Use coupling agents like HATU or EDCI to enhance carboxylate reactivity .

- Steric Hindrance Mitigation: Introduce temporary protecting groups on the piperidine nitrogen or methyl substituent .

- Reaction Monitoring: Employ TLC or in situ IR spectroscopy to track intermediate formation and adjust stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.